molecular formula C20H16O3 B6379034 5-(2-Benzyloxyphenyl)-2-formylphenol CAS No. 1261890-44-1

5-(2-Benzyloxyphenyl)-2-formylphenol

Cat. No.: B6379034
CAS No.: 1261890-44-1
M. Wt: 304.3 g/mol
InChI Key: JOYSQQUYXIADPU-UHFFFAOYSA-N
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Description

5-(2-Benzyloxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a formyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Benzyloxyphenyl)-2-formylphenol typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group through the reaction of phenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Formylation: The next step is the formylation of the phenyl ring, which can be achieved using a Vilsmeier-Haack reaction. This involves the reaction of the benzyloxyphenyl compound with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Benzyloxyphenyl)-2-formylphenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: 5-(2-Benzyloxyphenyl)-2-carboxyphenol

    Reduction: 5-(2-Benzyloxyphenyl)-2-hydroxymethylphenol

    Substitution: Various ethers, esters, and other derivatives

Scientific Research Applications

5-(2-Benzyloxyphenyl)-2-formylphenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in various biochemical pathways.

    Receptor Binding: Binding to specific receptors on the cell surface, leading to the modulation of cellular signaling pathways.

    Reactive Oxygen Species (ROS) Scavenging: Acting as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Benzyloxyphenyl)-2-hydroxymethylphenol: A reduced form of the compound with a hydroxymethyl group instead of a formyl group.

    5-(2-Benzyloxyphenyl)-2-carboxyphenol: An oxidized form of the compound with a carboxylic acid group instead of a formyl group.

    2-Benzyloxyphenylacetic acid: A structurally related compound with an acetic acid group.

Uniqueness

5-(2-Benzyloxyphenyl)-2-formylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its formyl group allows for further functionalization, while the benzyloxy and hydroxyl groups provide additional sites for chemical modification.

Properties

IUPAC Name

2-hydroxy-4-(2-phenylmethoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-13-17-11-10-16(12-19(17)22)18-8-4-5-9-20(18)23-14-15-6-2-1-3-7-15/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYSQQUYXIADPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685376
Record name 2'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-44-1
Record name 2'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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